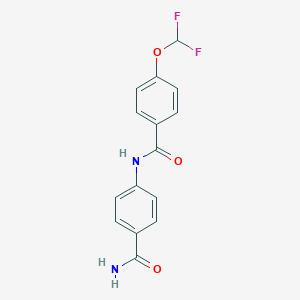
N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DFB or Difluorobenzamide. The synthesis of DFB is a complex process that requires expertise in organic chemistry.
作用機序
The mechanism of action of N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDACs are involved in the regulation of cell growth and differentiation, and their dysregulation is associated with the development of cancer. By inhibiting HDACs, DFB may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. DFB has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, DFB has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.
実験室実験の利点と制限
N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. DFB has also been shown to have low toxicity, which makes it a safe compound to work with in the lab. However, the synthesis of DFB is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of DFB is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.
将来の方向性
There are several future directions for research on N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide. One area of research is the investigation of its potential as a treatment for cancer. Further studies are needed to determine the optimal dosage and treatment regimen for DFB in different types of cancer. Additionally, research is needed to investigate the potential of DFB as a treatment for inflammatory diseases such as rheumatoid arthritis. Another area of research is the investigation of the mechanism of action of DFB. Further studies are needed to understand how DFB inhibits HDACs and how this inhibition leads to the biochemical and physiological effects observed in vitro and in vivo.
合成法
The synthesis of N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide involves the reaction of 4-(difluoromethoxy)benzoyl chloride with 4-aminobenzoic acid in the presence of a base. The reaction yields DFB as a white solid. The purity of the compound can be improved by recrystallization. The synthesis of DFB is a time-consuming process that requires careful attention to detail to ensure the purity and yield of the final product.
科学的研究の応用
N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. DFB has also been studied for its anti-inflammatory properties and has shown promise as a treatment for inflammatory diseases such as rheumatoid arthritis.
特性
分子式 |
C15H12F2N2O3 |
|---|---|
分子量 |
306.26 g/mol |
IUPAC名 |
4-[[4-(difluoromethoxy)benzoyl]amino]benzamide |
InChI |
InChI=1S/C15H12F2N2O3/c16-15(17)22-12-7-3-10(4-8-12)14(21)19-11-5-1-9(2-6-11)13(18)20/h1-8,15H,(H2,18,20)(H,19,21) |
InChIキー |
UBEBZERIJIEYCI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OC(F)F |
正規SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B279851.png)
![N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B279853.png)
![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B279862.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)
![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)